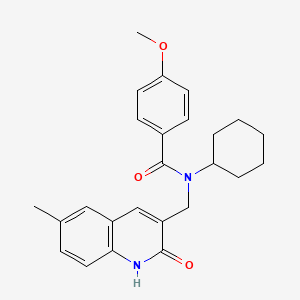
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as CHM-1, is a novel compound that has shown promising results in scientific research applications. CHM-1 is a small molecule inhibitor that has been developed as a potential therapeutic agent for various cancers.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide involves the inhibition of several key signaling pathways involved in cancer development and progression, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. By targeting these pathways, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth and proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its specificity for cancer cells, which minimizes the risk of toxicity and side effects. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to enhance the effectiveness of other cancer treatments, making it a potential candidate for combination therapy. However, one limitation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
Future research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide should focus on optimizing its pharmacological properties, including solubility and bioavailability, to improve its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide in combination with other cancer treatments. Finally, studies should be conducted to investigate the potential use of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide in other diseases beyond cancer, such as autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancers. Its specificity for cancer cells and ability to enhance the effectiveness of other cancer treatments make it a potential candidate for combination therapy. Further research is needed to optimize its pharmacological properties and investigate its potential use in other diseases beyond cancer.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with cyclohexylamine to form N-cyclohexyl-4-methoxybenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline to produce the final product, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic effects on various types of cancers, including breast cancer, lung cancer, and liver cancer. Studies have shown that N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth and proliferation of cancer cells by targeting specific pathways involved in cancer development and progression. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-cyclohexyl-4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-8-13-23-19(14-17)15-20(24(28)26-23)16-27(21-6-4-3-5-7-21)25(29)18-9-11-22(30-2)12-10-18/h8-15,21H,3-7,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAFCKDFJKGMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

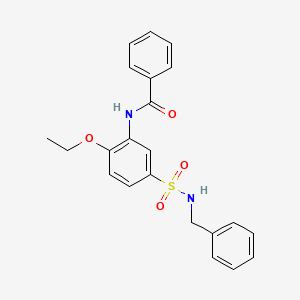
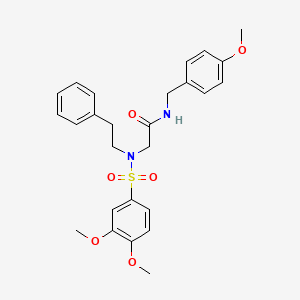
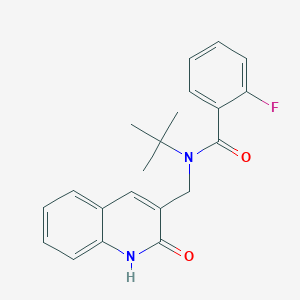
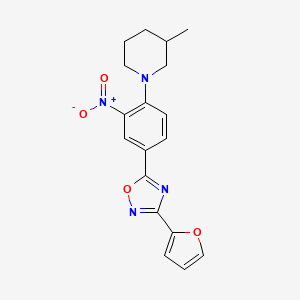
![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7710760.png)
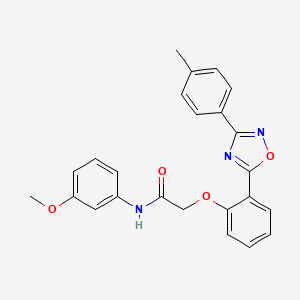
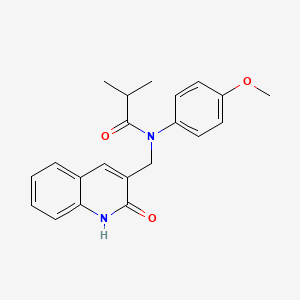

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)
